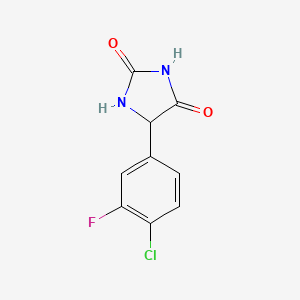

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione

Descripción

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidinedione family. Its structure features a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3-position, attached to the imidazolidine-2,4-dione core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as anticonvulsants or antiparasitic agents.

Propiedades

IUPAC Name |

5-(4-chloro-3-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O2/c10-5-2-1-4(3-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGNGSZSOWPUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(=O)NC(=O)N2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione core. The reaction conditions typically involve heating the reaction mixture at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring of reaction conditions are common practices in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticonvulsant and antibacterial properties.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is explored for its potential use in the development of new materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can bind to the inner pore of voltage-gated sodium channels, leading to the inhibition of sodium ion flow and exerting anticonvulsant effects. Additionally, its antibacterial activity is attributed to its ability to bind to bacterial proteins and disrupt their function .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The substituents on the phenyl ring and imidazolidinedione core critically influence physicochemical properties such as solubility, molecular weight, and bioavailability. Below is a comparative analysis of key analogues:

*Calculated based on standard atomic weights.

Key Observations :

Comparison :

Inference for Target Compound :

- The 4-Cl-3-F-phenyl group may improve antiparasitic activity compared to non-halogenated analogues (e.g., methoxy/methyl derivatives ) due to increased electrophilicity and membrane permeability.

Actividad Biológica

5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antiproliferative, antimicrobial, and anticonvulsant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of imidazolidine-2,4-dione with appropriate halogenated aromatic compounds. The characterization of the synthesized compound is performed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity in vitro:

| Cell Line | IC50 (µmol/L) |

|---|---|

| MCF7 (breast adenocarcinoma) | 4.5 |

| HepG2 (liver cancer) | 41 |

| A2780 (ovarian carcinoma) | Moderate activity observed |

The MTT assay results indicate that while the compound is effective against tumor cells, it exhibits moderate toxicity towards non-tumor cells such as HFF1 fibroblasts .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In a study assessing various derivatives of imidazolidine compounds, it was found that certain modifications enhanced their efficacy against bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Anticonvulsant Activity

The anticonvulsant properties of imidazolidine derivatives have also been explored. In animal models, compounds related to this compound were tested for their efficacy in the maximal electroshock seizure (MES) test. Results indicated that several derivatives exhibited significant anticonvulsant activity comparable to established drugs like phenytoin .

Case Studies

- Antiproliferative Study : A study involving the synthesis of various hydantoins including this compound demonstrated its potent cytotoxic effects against MCF7 cells with an IC50 value of 4.5 µmol/L. This study highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of imidazolidine derivatives found that modifications to the phenyl ring significantly improved antibacterial activity against Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.